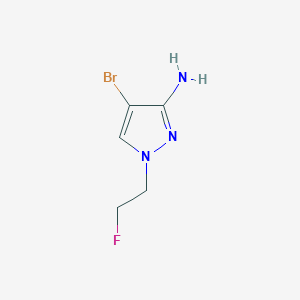![molecular formula C15H10BrNO3 B11786141 Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the benzoxazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylamine with methyl 2-formylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Products include reduced derivatives such as amines or alcohols.
Scientific Research Applications
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate depends on its specific biological target. In general, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromophenyl group can enhance the compound’s binding affinity and specificity towards certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)benzo[d]oxazole-5-carboxylate
- Methyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate
- Methyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate
Uniqueness
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Compared to other similar compounds with different halogen substitutions, the bromine atom can provide distinct electronic and steric effects, making this compound valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H10BrNO3 |
|---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)10-5-6-13-12(8-10)17-14(20-13)9-3-2-4-11(16)7-9/h2-8H,1H3 |
InChI Key |
JJHARFCVCDUCGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)

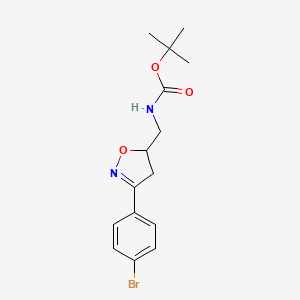





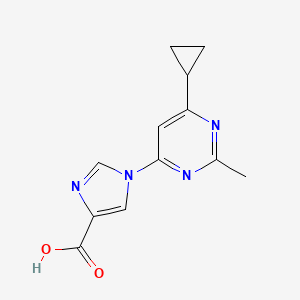
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)
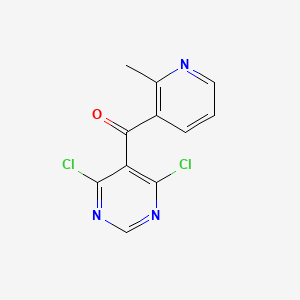
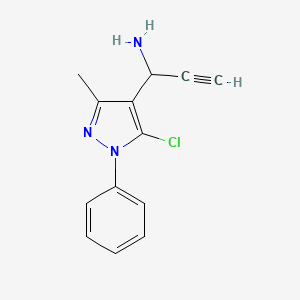
![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
